5-Vinyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
CAS No. |
1374651-70-3 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.165 |
IUPAC Name |
5-ethenyl-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C8H7N3/c1-2-6-3-4-7-8(10-6)5-9-11-7/h2-5H,1H2,(H,9,11) |
InChI Key |
JULCPCUTKDSKIL-UHFFFAOYSA-N |
SMILES |
C=CC1=NC2=C(C=C1)NN=C2 |
Synonyms |
5-vinyl-1H-pyrazolo[4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key differences between 5-Vinyl-1H-pyrazolo[4,3-b]pyridine and related compounds:
Key Observations :
- Ring Systems: Fused systems like thieno[2,3-b]pyridine or pyrrolo-pyridines exhibit distinct electronic properties due to heteroatom placement, influencing reactivity and solubility .
Physicochemical Properties
- Reactivity : The vinyl moiety may participate in polymerization or Michael additions, necessitating stabilization during storage .
Preparation Methods
SNAr and Japp–Klingemann Reaction Sequence
A foundational approach for constructing the pyrazolo[4,3-b]pyridine scaffold involves nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction. Starting with 2-chloro-3-nitropyridine, hydrazine nucleophilic substitution at the C2 position yields a hydrazinylpyridine intermediate. Subsequent diazotization and azo-coupling with acetylacetone in a one-pot procedure facilitate pyrazole ring annulation, producing 1H-pyrazolo[4,3-b]pyridine derivatives.
Notably, this method integrates deacylation and cyclization steps, avoiding isolation of unstable diazonium intermediates. For example, treatment of 4a (N-acetyl hydrazone) under acidic conditions at 40°C for 45 minutes achieves complete conversion to pyrazolo[4,3-b]pyridine 5a via C–N acetyl migration. This rearrangement was validated by time-dependent NMR studies, confirming 5a′ as a transient intermediate.
Table 1: Optimization of Pyrazole Annulation
| Starting Material | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | SNAr (NH₂NH₂, EtOH, reflux) → Japp–Klingemann (AcOH, 40°C) | Pyrazolo[4,3-b]pyridine | 75–89 |
Functionalization at Position 5: Vinylation Techniques
Direct Vinyl Group Incorporation via Cross-Coupling
The 5-vinyl substituent is often introduced through palladium-catalyzed cross-coupling reactions. A patent detailing HIV inhibitors discloses the synthesis of 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazolo[4,3-b]pyridine via Suzuki–Miyaura coupling. Here, the bromine at position 6 is replaced with aryl/heteroaryl groups, while the vinyl group at position 5 remains intact throughout the reaction sequence.
Key steps include:
Table 2: Suzuki Coupling Conditions for 5-Vinyl Derivatives
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 6-Bromo-5-vinyl-SEM-protected core | PhB(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 82 |
Heck Reaction for Late-Stage Vinylation
Alternatively, the Heck reaction enables vinyl group installation on preformed pyrazolo[4,3-b]pyridines. For instance, treating a 5-bromo derivative with vinyl tributyltin and Pd(OAc)₂ in the presence of a phosphine ligand introduces the vinyl moiety. This method offers regioselectivity, though substrate sensitivity to harsh conditions may limit yields.
Case Study: Patent Synthesis of 5-Vinyl-1H-Pyrazolo[4,3-b]Pyridine
The synthesis outlined in US10954252B1 exemplifies a scalable route:
-
SEM Protection : 1H-pyrazolo[4,3-b]pyridine is treated with SEM-Cl and NaH in THF to protect the NH group.
-
Bromination : Electrophilic bromination at position 6 using NBS (N-bromosuccinimide) in CCl₄.
-
Vinylation : A Heck reaction with vinyltrimethylsilane and Pd(OAc)₂ installs the vinyl group at position 5.
-
SEM Deprotection : Fluoride-mediated cleavage (e.g., TBAF) restores the NH functionality.
Critical optimization includes maintaining anhydrous conditions during SEM protection and controlling reaction temperatures (<50°C) to prevent vinyl group isomerization.
Challenges and Mechanistic Considerations
Regioselectivity in Cyclocondensation
The orientation of the pyrazole ring relative to the pyridine core is influenced by the electronic effects of substituents. Nitro groups at C3 of the pyridine ring direct cyclization to the [4,3-b] isomer, as demonstrated by X-ray crystallography in related compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Vinyl-1H-pyrazolo[4,3-b]pyridine, and how are yields optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with substituted pyridine precursors. For example, pyrazolo[4,3-b]pyridine derivatives are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce substituents like vinyl groups . Yield optimization focuses on solvent selection (e.g., dioxane for Pd-catalyzed reactions), temperature control, and purification via column chromatography. Advanced intermediates (e.g., halogenated precursors) are critical for cross-coupling steps .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is used to resolve the fused pyrazole-pyridine core and substituent positions . Complementary techniques include - and -NMR to verify vinyl proton coupling patterns () and -NMR (if fluorinated analogs are present). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Kinase inhibition assays (e.g., ADP-Glo™) and cell viability assays (MTT or CellTiter-Glo®) are standard. For example, pyrazolo[4,3-b]pyridines with halogen substituents show selective kinase inhibition (IC values < 1 µM) . Fluorescence polarization assays can assess binding affinity to targets like mGlu4 receptors, as seen in structurally related compounds .
Advanced Research Questions
Q. How do electronic and steric effects of the vinyl group influence structure-activity relationships (SAR) in pyrazolo[4,3-b]pyridines?
- Methodological Answer : Computational modeling (DFT or molecular docking) evaluates the vinyl group’s π-orbital interactions with hydrophobic binding pockets. For instance, vinyl substituents in pyrazolo[4,3-b]pyridines enhance rigidity and improve binding to kinase ATP pockets compared to bulkier groups (e.g., trifluoromethyl), as shown in analogs . Experimental validation involves synthesizing analogs with substituents of varying electronegativity (e.g., Cl, Br, CF) and comparing IC values .
Q. How can researchers resolve contradictions in biological data across studies (e.g., conflicting IC values)?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardization using reference inhibitors (e.g., staurosporine for kinases) and orthogonal assays (e.g., SPR for binding kinetics) is critical. For example, bromine substitution at position 5 in pyrazolo[4,3-b]pyridines showed conflicting activity in HEK293 vs. HeLa cells due to differential membrane permeability .
Q. What strategies improve the scalability of this compound synthesis for preclinical studies?
- Methodological Answer : Transitioning from batch to flow chemistry reduces reaction times and improves reproducibility for halogenation or cross-coupling steps . Catalytic systems (e.g., Pd/XPhos) enhance turnover numbers (TON > 1,000) in Suzuki-Miyaura reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) instead of chromatography increases throughput .
Q. How can target engagement be validated in vivo for pyrazolo[4,3-b]pyridine derivatives?
- Methodological Answer : Pharmacodynamic markers (e.g., phosphorylated kinases in tumor biopsies) and PET tracers (e.g., -labeled analogs) are used. For mGlu4 modulators, behavioral assays in Parkinson’s disease models (e.g., haloperidol-induced catalepsy in rodents) demonstrate target engagement . Microdosing studies with LC-MS/MS quantify brain penetration .
Q. What pharmacokinetic parameters are critical for optimizing this compound derivatives?
- Methodological Answer : Key parameters include plasma protein binding (PPB, measured via equilibrium dialysis), metabolic stability (using liver microsomes), and CNS penetration (logBB > 0.3). For example, trifluoromethyl groups improve metabolic stability but may reduce solubility, requiring formulation with cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
